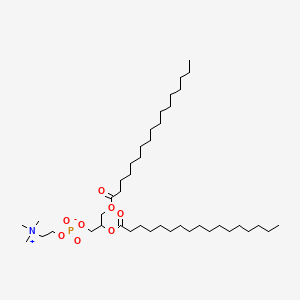
2,3,3',4,4',5-Hexabromobiphenyl
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,3,3’,4,4’,5-Hexabromobiphenyl is C12H4Br6 . The structure consists of two benzene rings with six bromine atoms attached .Physical And Chemical Properties Analysis
2,3,3’,4,4’,5-Hexabromobiphenyl is a solid substance that appears as a colorless to white powder . The average molecular mass is 627.584 g/mol .Scientific Research Applications
Mutagenicity Studies : HBB has been tested for its ability to induce mutations in mammalian cells. Kavanagh et al. (1985) found no mutagenic effects at the dose levels tested, suggesting that HBB might promote liver neoplasms via a non-genotoxic mechanism (Kavanagh et al., 1985).
Enzyme Induction : Dannan et al. (1978) reported that HBB is a unique inducer of microsomal drug metabolizing enzymes, exhibiting a mixed-type induction similar to both phenobarbital and 3-methylcholanthrene (Dannan et al., 1978).
Photolysis Characterization : Millis and Aust (1985) characterized the photolysis of HBB, providing insights into its environmental degradation and formation of various polybrominated biphenyl congeners (Millis & Aust, 1985).
Environmental Impact and Toxicity : Safe (1994) discussed the environmental impact and biochemical responses to polychlorinated biphenyls (PCBs), including HBB. This study highlights the complexity of PCB mixtures and the diverse biochemical and toxic responses they elicit (Safe, 1994).
Pathologic Effects in Animals : Dharma et al. (1982) examined the pathologic effects of HBB in White Leghorn cockerels, noting liver enlargement and other toxic effects at certain dietary concentrations (Dharma et al., 1982).
Pharmacokinetics in Rats and Humans : Tuey and Matthews (1980) developed a mathematical model to describe the pharmacokinetics of HBB in rats and humans, offering predictions for tissue concentrations and body burdens following exposure (Tuey & Matthews, 1980).
Embryotoxicity in Mice : Welsch and Morgan (1985) investigated the embryotoxicity of HBB in mice, identifying developmental delays and toxicity at specific exposure concentrations (Welsch & Morgan, 1985).
Mechanism of Action
2,3,3’,4,4’,5-Hexabromobiphenyl acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety and Hazards
properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(3,4-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUMPCYLOQMSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228273 | |
| Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5-Hexabromobiphenyl | |
CAS RN |
77607-09-1 | |
| Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077607091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5-HEXABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S00499KO5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key finding of the research paper regarding 2,3,3',4,4',5-Hexabromobiphenyl?
A1: The research demonstrates that 2,3,3',4,4',5-Hexabromobiphenyl, a component of the fire retardant FireMaster, acts as a potent inducer of drug-metabolizing enzymes in rat liver microsomes. [] This finding suggests that exposure to 2,3,3',4,4',5-Hexabromobiphenyl could potentially alter the metabolism and clearance of other drugs, leading to unexpected drug interactions and altered therapeutic outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate](/img/structure/B1194554.png)






